(S)-7-Hydroxychroman-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJZGQBLPTNTD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Hydroxychroman-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis starting from a suitable chroman precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as chiral ligands or enzymes to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Hydroxychroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-chroman-2-carboxylic acid.
Reduction: Formation of 7-hydroxychroman-2-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
Scientific Research Applications
Antioxidant Activity
One of the primary applications of (S)-7-hydroxychroman-2-carboxylic acid is its antioxidant properties. Research indicates that derivatives of this compound, specifically N-alkyl amides, exhibit potent inhibition of lipid peroxidation. In a study evaluating a series of synthesized compounds, those containing this compound demonstrated three times more potent inhibition compared to Trolox, a well-known antioxidant . This suggests its potential use in formulations aimed at preventing oxidative stress-related damage in biological systems.
Fluorescent Probes
The compound has also been utilized in the development of fluorescent probes for biological applications. A study highlighted the synthesis of 7-hydroxycoumarin derivatives that serve as affinity-based fluorescent indicators for binding studies with macrophage migration inhibitory factor (MIF). These derivatives can be employed in competitive binding assays and cell-based studies, showcasing their utility in understanding protein interactions and cellular processes .
Pharmaceutical Development
This compound and its derivatives are being explored for their pharmaceutical potential. The compound's structural characteristics allow for modifications that can enhance biological activity. For instance, the incorporation of various substituents has been shown to affect the potency and selectivity of these compounds against specific biological targets, making them candidates for drug development aimed at treating diseases linked to oxidative stress and inflammation .
Material Science
In material science, this compound has been investigated for its role in creating novel materials with enhanced properties. Its ability to act as a stabilizing agent or modifier in polymer matrices can lead to improved mechanical strength and thermal stability. Such applications are critical in developing advanced materials for various industrial uses .
Case Study 1: Antioxidant Efficacy
A series of experiments conducted on rat brain homogenates demonstrated that N-alkyl amides derived from this compound significantly inhibited lipid peroxidation induced by Fe²⁺ and ascorbic acid. The most effective compounds were those with longer alkyl chains, suggesting that structural modifications can enhance antioxidant efficacy .
Case Study 2: Binding Affinity Studies
In the context of MIF interactions, a specific derivative of 7-hydroxycoumarin was identified as having nanomolar potency in inhibiting MIF tautomerase activity. This highlights the potential of this compound derivatives as tools for studying protein interactions at a molecular level, which could pave the way for new therapeutic strategies targeting MIF-related pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-7-Hydroxychroman-2-carboxylic acid involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs: Chroman-2-carboxamides
Key Findings:
- N-Alkyl Amides of 7-Hydroxychroman-2-carboxylic Acid: Derivatives with long alkyl chains (e.g., nonyl, decyl, undecyl) demonstrated 3-fold stronger inhibition of Fe²⁺/ascorbate-induced lipid peroxidation in rat brain homogenates compared to rutin, a benchmark antioxidant. For example, compounds 4e-g (C9–C11 alkyl chains) showed IC₅₀ values of 0.8–1.2 μM, outperforming rutin (IC₅₀ = 3.1 μM) .
- 6-Hydroxy-7-methoxy-4-chromanone-2-carboxamides: Substitution at position 6 (hydroxyl) and 7 (methoxy) reduced antioxidant activity compared to 7-hydroxychroman derivatives. For instance, 6-hydroxy-7-methoxy analogs exhibited IC₅₀ values >5 μM in lipid peroxidation assays, suggesting that the 7-hydroxy group is critical for optimal activity .
Mechanism:
The 7-hydroxy group enhances radical scavenging via hydrogen donation, while the carboxylic acid/amide moiety facilitates metal chelation. Longer alkyl chains improve lipophilicity, enhancing membrane penetration and bioavailability .
Table 1: Antioxidant Activity of Chroman Derivatives
Stereochemical Variants: R- vs. S-Enantiomers
The R-enantiomer of 7-hydroxychroman-2-carboxylic acid ethyl ester has been synthesized via kinetic resolution using lipase, achieving >99% enantiomeric excess (ee) . For example, the R-configuration in dopamine D2/3 receptor ligands derived from chroman esters showed higher target affinity, suggesting enantiomer-specific interactions .
Functional Group Modifications: Carboxylic Acid vs. Ester/Amide
- Ethyl Ester Derivatives : The ethyl ester of (R)-7-hydroxychroman-2-carboxylic acid is a stable intermediate for synthesizing alcohols and amines. However, esterification reduces antioxidant activity compared to the free acid or amide forms .
Tetramethylchromane Analogs: S-(−)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic Acid
This analog, with methyl groups at positions 2,5,7,8 and a hydroxyl at position 6, is used in anti-inflammatory and anti-allergy drugs. Its methyl substitutions enhance steric stability and bioavailability compared to the parent 7-hydroxychroman compound. However, the shifted hydroxyl position (6 vs. 7) reduces antioxidant efficacy, emphasizing the importance of the 7-hydroxy group for radical scavenging .
Table 2: Structural and Functional Comparison
Biological Activity
(S)-7-Hydroxychroman-2-carboxylic acid is a chiral compound belonging to the chroman class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.
This compound is characterized by a hydroxyl group at the 7-position and a carboxylic acid at the 2-position of the chroman structure. Its unique stereochemistry contributes to its biological activity, differentiating it from its racemic counterparts and other derivatives.
Antioxidant Activity
Research has highlighted the antioxidant properties of this compound. A study demonstrated that derivatives of this compound, particularly N-alkylamides, exhibited significant inhibition of lipid peroxidation in rat brain homogenates. The most potent derivatives showed three times more inhibition than Trolox, a well-known antioxidant . The mechanism underlying this activity is believed to involve free radical scavenging, which reduces oxidative stress—a key factor in various diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In a series of studies, derivatives were tested against various bacterial strains. Notably, certain derivatives demonstrated high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . This suggests that modifications to the chroman structure can enhance antimicrobial efficacy, making it a promising candidate for further development in antimicrobial therapies.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound may act as an electron donor, neutralizing free radicals and preventing cellular damage.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways within microbial cells .
Therapeutic Applications
Given its biological activities, this compound is being explored for several therapeutic applications:
- Neuroprotective Effects : Due to its antioxidant properties, it may help protect neuronal cells from oxidative damage associated with neurodegenerative diseases.
- Anti-inflammatory Potential : Some studies suggest that this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory conditions .
- Anticancer Properties : The ability to scavenge free radicals and inhibit cell proliferation positions it as a candidate for cancer therapy research .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antioxidant, antimicrobial | Unique chiral configuration enhances activity |
| 7-Hydroxychroman-2-carboxylic acid | Lower potency compared to (S)-enantiomer | Racemic mixture may have reduced efficacy |
| 7-Hydroxychroman-2-carboxamide | Potentially similar activities | Amide group may alter solubility and bioactivity |
Case Studies and Research Findings
- Antioxidant Efficacy Study : Research indicated that N-alkylamides derived from this compound showed superior antioxidant activity compared to standard antioxidants like Trolox. This was measured through lipid peroxidation assays in vitro .
- Antimicrobial Testing : A series of derivatives were synthesized and tested against multiple bacterial strains, revealing significant antibacterial effects against Gram-positive bacteria. The findings suggest that structural modifications can lead to enhanced antimicrobial properties .
- Neuroprotective Research : Studies exploring the neuroprotective effects of this compound indicated its potential in reducing oxidative stress in neuronal models, providing a basis for further investigation in neurodegenerative disease contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
